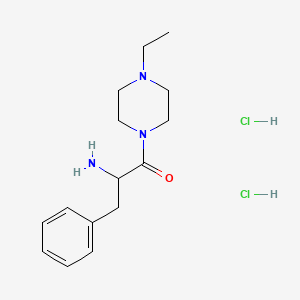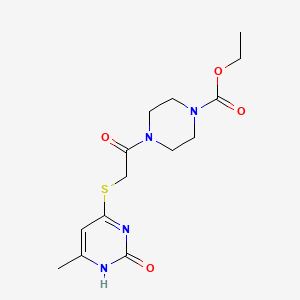![molecular formula C11H10N4 B2442903 5-[(1S)-1-叠氮乙基]异喹啉 CAS No. 2241107-41-3](/img/structure/B2442903.png)
5-[(1S)-1-叠氮乙基]异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1S)-1-Azidoethyl]isoquinoline is a synthetic compound known for its unique physical and chemical properties. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is commonly used in scientific experiments due to its distinct characteristics.
科学研究应用
5-[(1S)-1-Azidoethyl]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving azide-alkyne cycloaddition reactions (click chemistry).
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 5-[(1S)-1-Azidoethyl]isoquinoline are currently unknown. This compound belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Mode of Action
Isoquinoline alkaloids, to which this compound belongs, are known to interact with various biological targets and demonstrate a wide range of biological activities .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline alkaloids, in general, have been found to exhibit a wide range of biological activities, including anti-cancer and anti-malarial effects .
Action Environment
It is known that the antioxidant activity of isoquinoline alkaloids can be influenced by the environment, with the antioxidative action caused by o–h bond disruption being easier than that of n–h bond in both the gaseous phase and liquids .
生化分析
Biochemical Properties
The biochemical properties of 5-[(1S)-1-Azidoethyl]isoquinoline are not well-studied. Isoquinoline, the core structure of this compound, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the isoquinoline derivative.
Cellular Effects
The cellular effects of 5-[(1S)-1-Azidoethyl]isoquinoline are currently unknown. Isoquinoline and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-[(1S)-1-Azidoethyl]isoquinoline is not well-understood. Isoquinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-[(1S)-1-Azidoethyl]isoquinoline in laboratory settings are not well-documented. Isoquinoline and its derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-[(1S)-1-Azidoethyl]isoquinoline at different dosages in animal models are not well-documented. Isoquinoline and its derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5-[(1S)-1-Azidoethyl]isoquinoline are not well-understood. Isoquinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of 5-[(1S)-1-Azidoethyl]isoquinoline within cells and tissues are not well-documented. Isoquinoline and its derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of 5-[(1S)-1-Azidoethyl]isoquinoline and its effects on activity or function are not well-understood. Isoquinoline and its derivatives have been studied for their subcellular localization and effects on activity or function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1S)-1-Azidoethyl]isoquinoline typically involves the reaction of isoquinoline with azidoethanol under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 5-[(1S)-1-Azidoethyl]isoquinoline may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 5-[(1S)-1-Azidoethyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 5-[(1S)-1-Aminoethyl]isoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives.
相似化合物的比较
Isoquinoline: The parent compound, which lacks the azidoethyl group.
Quinoline: A structural isomer of isoquinoline with different chemical properties.
1-Benzylisoquinoline: A naturally occurring alkaloid with a benzyl group attached to the isoquinoline ring
Uniqueness: 5-[(1S)-1-Azidoethyl]isoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This makes it a valuable tool in both chemical synthesis and biological research.
属性
IUPAC Name |
5-[(1S)-1-azidoethyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8(14-15-12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGXASWRQEMAN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1C=CN=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)
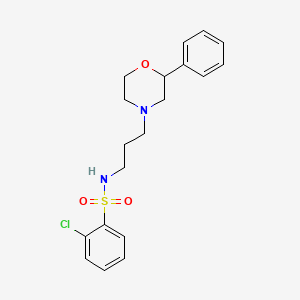
![3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2442827.png)
![ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate](/img/structure/B2442829.png)
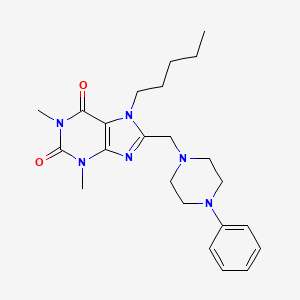
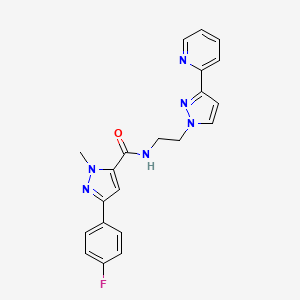
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)
![2-(adamantan-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2442835.png)
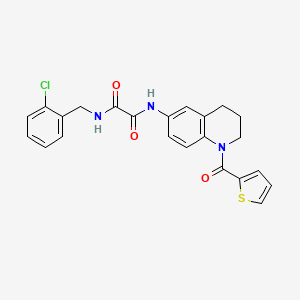
![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2442840.png)
